Methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate
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Description
Methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate, also known as MDB, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. MDB is a derivative of benzodioxole, which is a heterocyclic organic compound that is commonly used in the synthesis of various drugs and natural products. In
Scientific Research Applications
Synthesis of 3,3-Disubstituted Isobenzofuranone
“Methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate” is used in the synthesis of 3,3-disubstituted isobenzofuranone. This is achieved by a tandem addition/cyclization reaction to methyl 2-acetylbenzoate in the presence of dimethyl malonate, under basic conditions .
Development of Bio-Based Solvents
This compound has been studied as a potential bio-based solvent. A 10-step method has been proposed for the development of new bio-based solvents, which utilises a combination of in silico modelling of Hansen solubility parameters (HSPs), experimental Kamlet–Abboud–Taft parameters, a selection of green synthetic routes followed by application testing and toxicity measurements .
Carbohydrates Conversion in Biofuels and Bioproducts
“Methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate” has potential applications in the conversion of carbohydrates into biofuels and bioproducts within a biorefinery framework .
Mass Spectrometry Analysis
The compound has been used in mass spectrometry analysis. The spirited products are then analysed in a mass spectrometer to pinpoint their molecular weight .
Synthesis of 2-Substituted Derivatives
“Methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate” is used in the synthesis of 2-substituted derivatives .
properties
IUPAC Name |
methyl 2,2-dimethyl-1,3-benzodioxole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-8-6-4-5-7(9(8)15-11)10(12)13-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEDFNSUGBCDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethyl-1,3-dioxaindane-4-carboxylate |
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